molecular formula C18H17F6N B13894624 (S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine

(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine

Cat. No.: B13894624
M. Wt: 361.3 g/mol
InChI Key: OHYNAAXWPNIVOJ-RYUDHWBXSA-N
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Description

(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine is a complex organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, radical initiators, and specific nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the benzene ring .

Scientific Research Applications

(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine involves its interaction with specific molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated organic molecules, such as trifluoromethyl phenyl sulfone and trifluoromethyl ketones . Compared to these compounds, (S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine exhibits unique properties due to its specific structure and the presence of multiple trifluoromethyl groups. This uniqueness makes it valuable in various applications, particularly in fields requiring high stability and reactivity .

Properties

Molecular Formula

C18H17F6N

Molecular Weight

361.3 g/mol

IUPAC Name

(1S)-N-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-1-phenylethanamine

InChI

InChI=1S/C18H17F6N/c1-11(13-6-4-3-5-7-13)25-12(2)14-8-15(17(19,20)21)10-16(9-14)18(22,23)24/h3-12,25H,1-2H3/t11-,12-/m0/s1

InChI Key

OHYNAAXWPNIVOJ-RYUDHWBXSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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